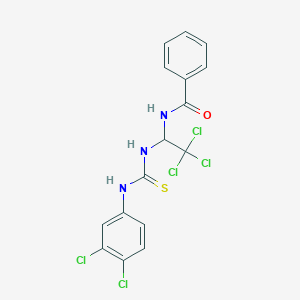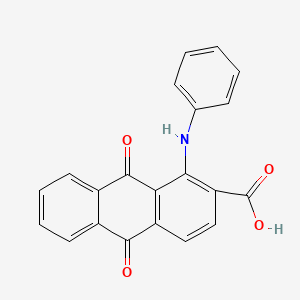
Red Violet 2RN Acid Anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Red Violet 2RN Acid Anthraquinone is a synthetic dye belonging to the anthraquinone family. Anthraquinones are a class of organic compounds characterized by a quinone structure with two carbonyl groups attached to a benzene ring. These compounds are known for their vibrant colors and are widely used in the textile, pharmaceutical, and chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Red Violet 2RN Acid Anthraquinone typically involves the reaction of anthraquinone with various substituents to achieve the desired color propertiesThe reaction conditions often include the use of sulfuric acid as a catalyst and high temperatures to facilitate the sulfonation process .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in controlled environments. The process begins with the sulfonation of anthraquinone, followed by purification steps to remove impurities. The final product is then crystallized and dried to obtain the pure dye .
Análisis De Reacciones Químicas
Types of Reactions
Red Violet 2RN Acid Anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure into hydroquinone derivatives.
Substitution: Substitution reactions involve replacing one or more substituents on the anthraquinone ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like aluminum chloride and specific reaction conditions such as elevated temperatures.
Major Products
The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can alter the dye’s color properties and chemical behavior .
Aplicaciones Científicas De Investigación
Red Violet 2RN Acid Anthraquinone has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit cancer cell growth.
Mecanismo De Acción
The mechanism of action of Red Violet 2RN Acid Anthraquinone involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting cell proliferation. This property makes it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Alizarin: Another anthraquinone dye known for its red color.
Purpurin: A naturally occurring anthraquinone with similar staining properties.
Quinizarin: An anthraquinone derivative used in dyeing and as a pH indicator.
Uniqueness
Red Violet 2RN Acid Anthraquinone is unique due to its specific substituents that give it a distinct red-violet color.
Propiedades
Número CAS |
81-79-8 |
|---|---|
Fórmula molecular |
C21H13NO4 |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
1-anilino-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C21H13NO4/c23-19-13-8-4-5-9-14(13)20(24)17-15(19)10-11-16(21(25)26)18(17)22-12-6-2-1-3-7-12/h1-11,22H,(H,25,26) |
Clave InChI |
GNYBNEOJUARKPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


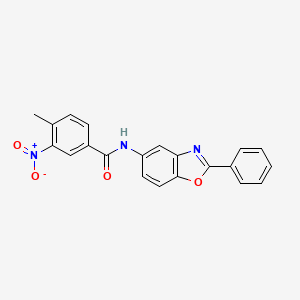
![N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
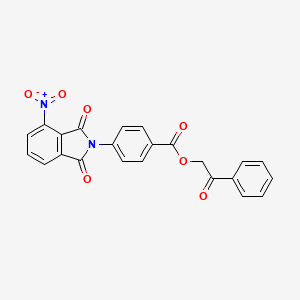
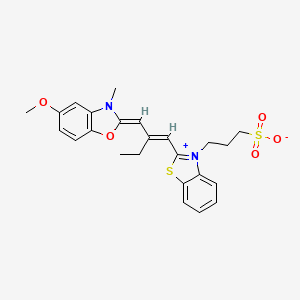
![(5E)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708158.png)
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)
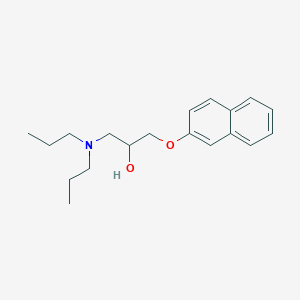
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11708172.png)
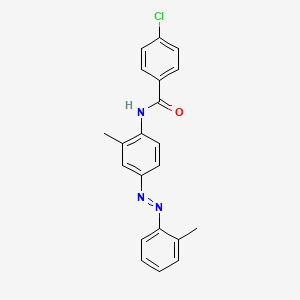

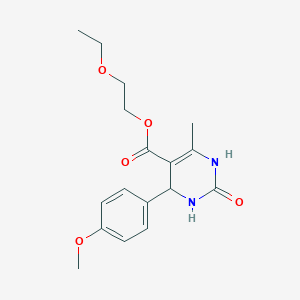
![2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11708192.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11708198.png)
